molecular formula C8H10BrNO2 B1471302 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol CAS No. 1782891-61-5

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol

Cat. No. B1471302
M. Wt: 232.07 g/mol
InChI Key: ODSIIKZMHFFCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure :

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Research on related brominated and methoxypyridine compounds illustrates their utility in organic synthesis, particularly in the formation of complex molecules. For example, studies have shown the synthesis and characterization of compounds where brominated methoxypyridines serve as key intermediates in the construction of more complex structures with potential biological activities. The synthesis methodologies often involve bromination, alkylation, and nucleophilic substitution reactions, highlighting the versatility of these compounds in synthetic chemistry (Kanamori et al., 2002; Gallati et al., 2020).

Biochemical Research and Potential Therapeutic Applications

Brominated pyridine derivatives have been explored for their biological activities, including their role in the synthesis of compounds with potential anticancer properties. For instance, bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes have shown significant activity against cisplatin-resistant ovarian cancer cell lines, indicating the potential of related compounds in therapeutic applications (Gallati et al., 2020).

Methodological Advances in Chemical Synthesis

The development of new synthetic routes and methodologies for the preparation of brominated and methoxypyridine derivatives is a notable application. Research has demonstrated innovative approaches to the synthesis of these compounds, including regioselective nucleophilic substitution reactions that allow for the introduction of various functional groups, paving the way for further functionalization and application in more complex synthetic schemes (Sato et al., 2014).

Future Directions

For more detailed information, you can refer to the ChemicalBook entry here .

properties

IUPAC Name

1-(5-bromo-2-methoxypyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSIIKZMHFFCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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